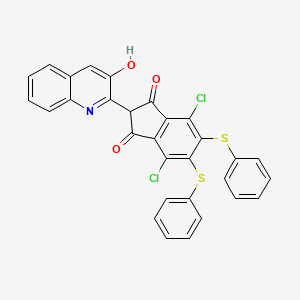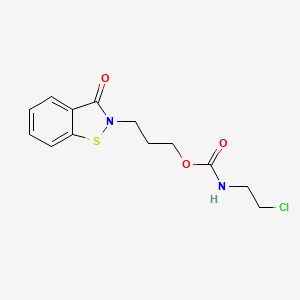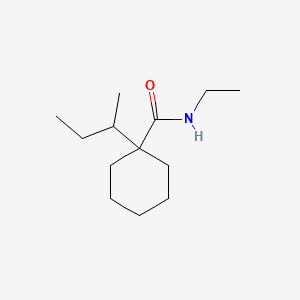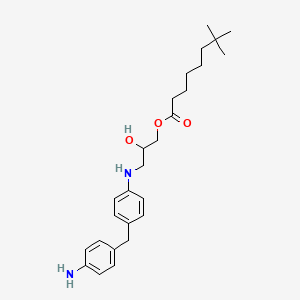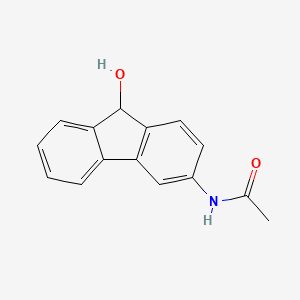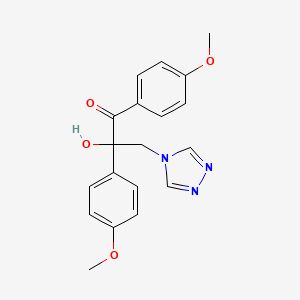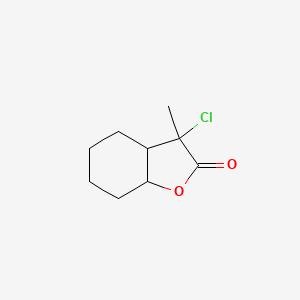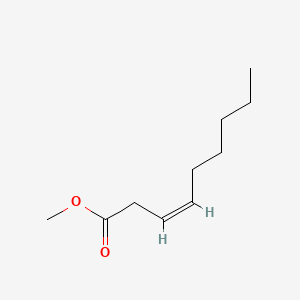
Methyl 3-nonenoate, (3Z)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-nonenoate, (3Z)-, is a chemical compound belonging to the family of esters. It is a colorless liquid with a fruity odor, commonly used in the fragrance and flavor industry. This compound has a molecular formula of C10H18O2 and a molecular weight of 170.25 g/mol . It is also known for its applications in scientific research, particularly in organic chemistry and pest management.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 3-nonenoate, (3Z)-, can be synthesized through various methods. One common synthetic route involves the esterification of 3-nonenoic acid with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation.
Industrial Production Methods
In industrial settings, the production of methyl 3-nonenoate, (3Z)-, often involves the use of continuous flow reactors to optimize yield and efficiency. The process includes the esterification of 3-nonenoic acid with methanol, followed by purification steps such as distillation and crystallization to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-nonenoate, (3Z)-, undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert it into saturated esters or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and aldehydes.
Reduction: Saturated esters and alcohols.
Substitution: Various substituted esters and other functionalized compounds.
Wissenschaftliche Forschungsanwendungen
Methyl 3-nonenoate, (3Z)-, has diverse applications in scientific research:
Organic Chemistry: It serves as a synthetic intermediate in the preparation of complex organic molecules.
Pest Management: It is used as a pheromone in pest control strategies.
Fragrance and Flavor Industry: It is utilized for its fruity odor in the formulation of fragrances and flavors.
Environmental Science: It is studied for its photocatalytic degradation properties.
Wirkmechanismus
The mechanism of action of methyl 3-nonenoate, (3Z)-, involves its interaction with specific molecular targets and pathways. In pest management, it acts as a pheromone, attracting insects and disrupting their mating behavior. In organic synthesis, it participates in various chemical reactions, forming intermediates that lead to the synthesis of complex molecules.
Vergleich Mit ähnlichen Verbindungen
Methyl 3-nonenoate, (3Z)-, can be compared with other similar compounds such as:
Methyl 2-nonenoate: Similar in structure but differs in the position of the double bond.
Methyl 3-nonanoate: A saturated ester with no double bonds.
Methyl 3-hexenoate: A shorter chain ester with similar reactivity.
These compounds share similar chemical properties but differ in their specific applications and reactivity, highlighting the uniqueness of methyl 3-nonenoate, (3Z)-, in various fields.
Eigenschaften
CAS-Nummer |
41654-16-4 |
|---|---|
Molekularformel |
C10H18O2 |
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
methyl (Z)-non-3-enoate |
InChI |
InChI=1S/C10H18O2/c1-3-4-5-6-7-8-9-10(11)12-2/h7-8H,3-6,9H2,1-2H3/b8-7- |
InChI-Schlüssel |
MTDCXFZGUVZRSQ-FPLPWBNLSA-N |
Isomerische SMILES |
CCCCC/C=C\CC(=O)OC |
Kanonische SMILES |
CCCCCC=CCC(=O)OC |
Siedepunkt |
90.00 °C. @ 18.00 mm Hg |
Dichte |
0.880-0.900 (20°) |
Physikalische Beschreibung |
Liquid clear, colourless liquid |
Löslichkeit |
insoluble in water |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2-Chlorophenyl)-2-methoxy-1-oxaspiro[2.4]heptane](/img/structure/B12682181.png)



